XL147

Description

Structure

3D Structure

Properties

IUPAC Name |

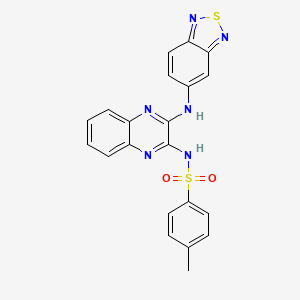

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMKRQLTIWPEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145779 | |

| Record name | XL 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033110-57-4, 956958-53-5 | |

| Record name | XL 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 956958-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

XL147: A Technical Guide to its Mechanism of Action in the PI3K Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of XL147 (also known as SAR245408 or pilaralisib), a potent and selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) pathway. This document details its biochemical and cellular activity, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical pathways and experimental workflows.

Core Mechanism of Action

This compound is a reversible, ATP-competitive, pan-Class I PI3K inhibitor. It potently targets the α, β, γ, and δ isoforms of PI3K, with a higher selectivity for the α, γ, and δ isoforms.[1] By inhibiting these kinases, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation leads to the modulation of numerous downstream effectors that are critical for cell proliferation, survival, and growth.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: Biochemical Activity of this compound Against PI3K Isoforms and Other Kinases

| Target | IC50 (nM) |

| PI3Kα | 39 |

| PI3Kβ | 383 |

| PI3Kγ | 23 |

| PI3Kδ | 36 |

| VPS34 | ~7000 |

| DNA-PK | 4750 |

| mTOR | >15000 |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay | IC50 (nM) |

| PC-3 (Prostate) | EGF-induced PIP3 production | 220 |

| MCF7 (Breast) | EGF-induced PIP3 production | 347 |

| PC-3 (Prostate) | EGF-stimulated pAKT (Ser473) | 477 |

| PC-3 (Prostate) | pS6 | 776 |

Data from Foster et al., Mol Cancer Ther, 2015.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the PI3K signaling pathway and the point of inhibition by this compound.

Caption: PI3K signaling pathway and inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assay (PI3K Isoforms)

This protocol describes a method to determine the IC50 values of this compound against the Class I PI3K isoforms.

Objective: To quantify the inhibitory potency of this compound on the kinase activity of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

This compound (SAR245408)

-

ATP

-

Phosphatidylinositol (PI) as a substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x PI3K enzyme solution in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (containing PI and ATP) in kinase assay buffer. The final ATP concentration should be at or near the Km for each isoform.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the biochemical kinase assay.

Cell-Based Western Blot for pAKT and pS6 Inhibition

This protocol outlines a method to assess the effect of this compound on the phosphorylation of AKT and S6 in cancer cell lines.

Objective: To determine the cellular potency of this compound by measuring the inhibition of downstream PI3K pathway signaling.

Materials:

-

Cancer cell line (e.g., PC-3 or MCF7)

-

Complete cell culture medium

-

This compound (SAR245408)

-

Growth factor (e.g., EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-total S6, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pAKT, 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total AKT, pS6, total S6, and the loading control.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: Workflow for the cell-based Western blot assay.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of orally administered this compound.

Materials:

-

Human cancer cell line (e.g., PC-3)

-

Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Matrigel (optional)

-

This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treat the mice daily with oral gavage of this compound (e.g., 100 mg/kg) or vehicle control.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis of pAKT levels by Western blot or immunohistochemistry).

-

Analyze the tumor growth data to determine the extent of tumor growth inhibition.

Caption: Workflow for the in vivo tumor xenograft study.

Conclusion

This compound is a potent and selective pan-Class I PI3K inhibitor that effectively blocks the PI3K/AKT signaling pathway. Its mechanism of action has been well-characterized through a variety of biochemical and cell-based assays, and it has demonstrated significant anti-tumor activity in preclinical in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other PI3K inhibitors.

References

Pilaralisib (SAR245408/XL147): A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilaralisib (also known as SAR245408 and XL147) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in tumorigenesis, promoting cancer cell growth, survival, and resistance to therapies.[1][2] As a pan-class I PI3K inhibitor, pilaralisib has been evaluated in numerous clinical trials for a variety of solid tumors and hematological malignancies.[1][3] This technical guide provides an in-depth overview of the chemical structure and synthesis of pilaralisib, its mechanism of action, and relevant experimental data.

Chemical Structure

Pilaralisib is a complex organic molecule with the chemical formula C25H25ClN6O4S.[4] Its systematic IUPAC name is 2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide.[2] The structure features a central quinoxaline core, which is substituted at the 2-position with a sulfonamide group and at the 3-position with a chloro-methoxyanilino group. The sulfonamide linker connects the quinoxaline moiety to a phenyl ring, which in turn is substituted with an amino acid amide side chain.

Key Structural Features:

-

Quinoxaline Core: A bicyclic heteroaromatic system containing two nitrogen atoms.

-

Sulfonamide Linker: A key functional group (-SO2NH-) connecting the quinoxaline and phenyl rings.

-

Substituted Anilino Group: A 2-chloro-5-methoxyaniline moiety attached to the quinoxaline ring.

-

Amino Acid Amide Side Chain: An α-aminoisobutyramide group attached to the phenyl ring.

Synthesis of Pilaralisib

While a detailed, step-by-step synthesis protocol for pilaralisib is not publicly available in peer-reviewed literature due to its proprietary nature, a plausible retrosynthetic analysis can be proposed based on its chemical structure. The synthesis would likely involve the construction of the key quinoxaline core, followed by the sequential addition of the side chains through standard organic chemistry transformations.

A possible synthetic strategy would involve:

-

Formation of the Substituted Quinoxaline Core: This could be achieved through the condensation of a substituted o-phenylenediamine with an appropriate α-dicarbonyl compound.

-

Sulfonamide Bond Formation: The quinoxaline intermediate could then be reacted with a sulfonyl chloride derivative of the phenyl-amino acid amide portion.

-

Amide Bond Formation: The final amino acid amide side chain could be introduced by coupling the corresponding carboxylic acid with the aniline on the phenyl ring.

-

Aromatic Amination: The bond between the anilino group and the quinoxaline core could be formed via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

It is important to note that the exact reagents, reaction conditions, and purification methods would be specific to the patented manufacturing process.

Mechanism of Action and Signaling Pathway

Pilaralisib is a reversible, ATP-competitive inhibitor of the Class I PI3K family of lipid kinases.[2] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] In many cancers, this pathway is constitutively activated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[6]

Upon activation by growth factor receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[7]

Pilaralisib inhibits the catalytic activity of PI3K, thereby blocking the production of PIP3 and shutting down this entire signaling cascade.[2] This leads to decreased proliferation and increased apoptosis in cancer cells that are dependent on this pathway for their survival.[2]

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pilaralisib.

Quantitative Data

The following tables summarize key quantitative data for pilaralisib from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Pilaralisib

| PI3K Isoform | IC50 (nM) |

|---|---|

| PI3Kα | 39 |

| PI3Kβ | 383 |

| PI3Kγ | 23 |

| PI3Kδ | 36 |

IC50: Half-maximal inhibitory concentration

Table 2: Pharmacokinetic Parameters of Pilaralisib (Tablet Formulation)

| Dose | Mean AUC0–24 (ng·h/mL) |

|---|---|

| 400 mg | 2,820,000 |

AUC0–24: Area under the plasma concentration-time curve from 0 to 24 hours

Table 3: Clinical Efficacy and Safety of Single-Agent Pilaralisib

| Indication | Dose | Objective Response Rate (ORR) | Most Common Adverse Events (Any Grade) |

|---|---|---|---|

| CLL or Relapsed/Refractory Lymphoma | 600 mg daily | 50% (CLL), 20% (Lymphoma) | Diarrhea (92%), Pyrexia (52%), Fatigue (44%) |

| Advanced or Recurrent Endometrial Carcinoma | 600 mg (capsule) or 400 mg (tablet) daily | 6.0%[3] | Rash (40.3%), Diarrhea (37.3%), Fatigue (28.4%)[3] |

CLL: Chronic Lymphocytic Leukemia

Experimental Protocols

In Vitro PI3K Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of pilaralisib against PI3K isoforms.

Objective: To determine the IC50 value of pilaralisib for each Class I PI3K isoform.

Materials:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

-

Pilaralisib stock solution (in DMSO)

-

ATP

-

Liver phosphatidylinositol (substrate)

-

Kinase assay buffer

-

Luciferase-luciferin detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of pilaralisib in DMSO.

-

In a 384-well plate, add the pilaralisib dilutions to the assay wells. Include control wells with DMSO only.

-

Add the respective PI3K enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and liver phosphatidylinositol.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining using a luciferase-luciferin-based detection system. The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the pilaralisib concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

Conclusion

Pilaralisib is a well-characterized pan-class I PI3K inhibitor with a complex chemical structure. While its detailed synthesis is proprietary, a logical synthetic route can be postulated. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR pathway provides a strong rationale for its investigation as an anticancer agent. The quantitative data from preclinical and clinical studies demonstrate its potency and provide insights into its clinical activity and safety profile. Further research and clinical development will continue to define the therapeutic potential of pilaralisib in various oncology indications.

References

- 1. Pilaralisib | C25H25ClN6O4S | CID 56599306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SAR245408 (Pilaralisib): A Pan-Class I PI3K Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SAR245408, also known as pilaralisib (and formerly XL147), is a potent, orally bioavailable, and highly selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the discovery and development history of SAR245408, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The document includes structured data tables for key quantitative metrics, detailed experimental methodologies for pivotal assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction: Targeting the PI3K Pathway

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. Activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a multitude of substrates, including mTOR, to promote cell survival and proliferation.

Given that the PI3K pathway is one of the most commonly activated signaling pathways in human cancer, its components have emerged as attractive targets for therapeutic intervention. SAR245408 was developed as a potent and selective inhibitor of all four Class I PI3K isoforms, with the therapeutic rationale of blocking this key oncogenic driver.

Discovery and Preclinical Development

SAR245408 was identified as a novel, ATP-competitive, and reversible inhibitor of Class I PI3K enzymes. Its discovery and early development were driven by the need for a potent and selective agent to probe the therapeutic potential of pan-PI3K inhibition.

Mechanism of Action

SAR245408 selectively targets the ATP-binding pocket of the p110 catalytic subunits of PI3Kα, β, γ, and δ, thereby inhibiting their kinase activity. This blockade prevents the conversion of PIP2 to PIP3, leading to a downstream reduction in the phosphorylation and activation of AKT and its subsequent targets, such as p70S6K and S6 ribosomal protein.[1] This inhibition of the PI3K/AKT/mTOR signaling cascade ultimately results in decreased cell proliferation and survival.

References

XL147's Binding Affinity for PI3K Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of XL147, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Dysregulation of the PI3K signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention. This compound (also known as pilaralisib or SAR245408) has been investigated for its potential to inhibit tumor growth and survival by targeting this key pathway.[1][2] This document provides a comprehensive overview of this compound's binding characteristics, the experimental methods used to determine its affinity, and its context within the broader PI3K signaling cascade.

Quantitative Binding Affinity of this compound for PI3K Isoforms

This compound is a reversible, ATP-competitive inhibitor that demonstrates potent and selective inhibition of Class I PI3K isoforms. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the IC50 values of this compound against the four Class I PI3K isoforms as determined by in vitro biochemical assays.

| PI3K Isoform | IC50 (nM) |

| PI3Kα (p110α) | 39 |

| PI3Kβ (p110β) | 383 |

| PI3Kγ (p110γ) | 23 |

| PI3Kδ (p110δ) | 36 |

Data sourced from biochemical assays as reported in scientific literature.[2][3]

These data indicate that this compound is most potent against the γ isoform, followed closely by the δ and α isoforms. Its activity against the β isoform is significantly lower. This profile of activity highlights this compound as a pan-Class I PI3K inhibitor with a degree of isoform selectivity.

The PI3K Signaling Pathway and this compound's Mechanism of Action

The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of the p110 catalytic subunit of PI3K. By blocking the phosphorylation of PIP2, this compound effectively attenuates the entire downstream signaling cascade, leading to the inhibition of cancer cell proliferation and survival.

References

Pilaralisib: A Technical Overview of its Modulation of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilaralisib (SAR245408, XL147) is a potent and selective, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[2] Pilaralisib has been investigated in numerous preclinical and clinical studies, demonstrating its ability to modulate this key cancer-associated pathway. This technical guide provides an in-depth overview of the cellular signaling pathways modulated by pilaralisib, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Mechanism of Action

Pilaralisib functions as an ATP-competitive inhibitor of the Class I PI3K isoforms (α, β, δ, and γ).[2] By binding to the ATP-binding pocket of the PI3K enzyme, pilaralisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of PI3K by pilaralisib, therefore, leads to a downstream cascade of events that ultimately suppress tumor cell growth and survival.[2]

Core Signaling Pathway Modulated by Pilaralisib: PI3K/AKT/mTOR

The primary signaling pathway modulated by pilaralisib is the PI3K/AKT/mTOR cascade. Below is a detailed description of this pathway and how pilaralisib intervenes.

Pathway Description

-

Upstream Activation: The pathway is typically activated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K at the plasma membrane.

-

PI3K-mediated Phosphorylation: Activated PI3K phosphorylates PIP2 to generate PIP3.

-

AKT Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[3]

-

Downstream Effectors of AKT: Activated AKT phosphorylates a multitude of downstream substrates, leading to:

-

Increased Cell Survival: Through the phosphorylation and inhibition of pro-apoptotic proteins such as BAD and the activation of NF-κB signaling.[3]

-

Enhanced Cell Proliferation and Growth: Primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1). AKT activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[4]

-

-

mTORC1 Signaling: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating key substrates, including ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]

Pilaralisib's Point of Intervention

Pilaralisib directly inhibits the catalytic activity of PI3K, preventing the formation of PIP3. This action effectively blocks the entire downstream signaling cascade, leading to decreased AKT and mTORC1 activity, and consequently, reduced cell proliferation and survival.

Quantitative Data

The following tables summarize the quantitative data on the activity of pilaralisib from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Pilaralisib against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 39 |

| p110β | 617 |

| p110δ | 36 |

| p110γ | 23 |

Data from preclinical kinase assays.

Table 2: Pilaralisib Activity in Preclinical Cancer Models

| Cancer Type | Model | Endpoint | Observation |

| Breast Cancer | Cell Lines | Proliferation | Inhibition of cell growth |

| Lung Cancer | Xenograft | Tumor Growth | Slowed tumor growth |

| Ovarian Cancer | Xenograft | Tumor Growth | Slowed tumor growth |

| Prostate Cancer | Xenograft | Tumor Growth | Slowed tumor growth |

| Glioma | Xenograft | Tumor Growth | Tumor shrinkage |

This table represents a summary of findings from various preclinical studies.[5]

Table 3: Pharmacodynamic Effects of Pilaralisib in a Phase I Clinical Trial (NCT00486135)

| Biomarker | Tissue | Change Observed |

| p-AKT | Tumor Biopsies | Moderate Inhibition |

| p-ERK | Tumor Biopsies | Moderate Inhibition |

Pharmacodynamic analyses from a phase I study of pilaralisib in patients with solid tumors indicated moderate inhibition of the PI3K and MAPK pathways.[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of pilaralisib on cellular signaling are provided below.

Western Blotting for PI3K/AKT/mTOR Pathway Proteins

This protocol is a representative method for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with pilaralisib.

1. Cell Culture and Treatment:

-

Culture cancer cells (e.g., H460, H2126) in appropriate growth medium to ~80% confluency.

-

Treat cells with varying concentrations of pilaralisib or DMSO (vehicle control) for a specified time (e.g., 24 hours).

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, AKT, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software.

Immunofluorescence for Detecting p-AKT

This protocol provides a general framework for visualizing the subcellular localization and expression of phosphorylated AKT in response to pilaralisib treatment.

1. Cell Culture and Treatment:

-

Grow cells on glass coverslips in a petri dish.

-

Treat cells with pilaralisib or DMSO as described for Western blotting.

2. Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash cells with PBS.

3. Blocking and Staining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate cells with a primary antibody against p-AKT diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash cells with PBS.

-

Incubate cells with a fluorescently-labeled secondary antibody in the dark for 1 hour at room temperature.

-

(Optional) Counterstain nuclei with DAPI.

-

Wash cells with PBS.

4. Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope.

Conclusion

Pilaralisib is a well-characterized inhibitor of the PI3K/AKT/mTOR signaling pathway. Its ability to potently and selectively target Class I PI3K isoforms has been demonstrated in a variety of preclinical models, leading to the inhibition of tumor cell growth and survival. Pharmacodynamic studies in clinical trials have confirmed its on-target activity in patients. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with pilaralisib and other PI3K pathway inhibitors. Further research will continue to delineate the full potential of pilaralisib in the treatment of cancer, both as a monotherapy and in combination with other therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

XL147 (Pilaralisib): A Technical Guide for the Investigation of PI3K Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of XL147, also known as pilaralisib or SAR245408, as a potent and selective tool for the study of Class I phosphoinositide 3-kinase (PI3K) signaling pathways. Dysregulation of the PI3K/PTEN pathway is a frequent occurrence in various cancers, leading to hyperactivated signaling that promotes tumor growth and survival.[1][2] this compound serves as a critical agent for elucidating the roles of PI3K in these processes and for the preclinical evaluation of PI3K inhibition as a therapeutic strategy.

Mechanism of Action and Selectivity

This compound is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ).[2] Its primary mechanism involves blocking the catalytic activity of these kinases, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action inhibits the recruitment and activation of downstream effectors such as AKT, p70S6K, and S6.[2] Extensive kinase profiling has demonstrated that this compound is highly selective for Class I PI3Ks over a broad range of other protein kinases, making it a precise tool for studying this specific signaling cascade.[2]

Chemical Properties

| Property | Value |

| Synonyms | Pilaralisib, SAR245408 |

| Molecular Formula | C₂₅H₂₅ClN₆O₄S |

| Molecular Weight | 541.02 g/mol |

| Solubility | Soluble in DMSO (≥22.45 mg/mL with gentle warming), insoluble in water and ethanol. |

Quantitative Data on Inhibitory Activity

The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) | Assay Conditions |

| PI3Kα | 39 | Cell-free kinase assay |

| PI3Kβ | 383 | Cell-free kinase assay |

| PI3Kγ | 23 | Cell-free kinase assay |

| PI3Kδ | 36 | Cell-free kinase assay |

| mTOR | >15,000 | Immunoprecipitation kinase assay |

| VPS34 | ~7,000 | Cell-free kinase assay |

| DNA-PK | 4,750 | Cell-free kinase assay |

Data compiled from multiple sources.[3]

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) |

| PIP3 Production Inhibition | PC-3 | 220 |

| PIP3 Production Inhibition | MCF7 | 347 |

| AKT Phosphorylation Inhibition | PC-3 | 477 |

| S6 Phosphorylation Inhibition | PC-3 | 776 |

| Cell Proliferation Inhibition | MCF7 | 9,669 |

| Cell Proliferation Inhibition | PC-3 | 16,492 |

Data compiled from multiple sources.

Visualizing the PI3K Signaling Pathway and this compound's Role

The following diagrams illustrate the PI3K signaling cascade and a general workflow for utilizing this compound in experimental settings.

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Caption: A typical workflow for studying PI3K signaling with this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently performed when using this compound to investigate PI3K signaling.

In Vitro PI3K Kinase Assay

This protocol is a generalized procedure for determining the IC₅₀ of this compound against purified PI3K isoforms.

Materials:

-

Purified PI3K isoforms (α, β, γ, δ)

-

This compound (Pilaralisib)

-

Kinase buffer (e.g., containing HEPES, MgCl₂, DTT)

-

ATP

-

Phosphatidylinositol (PI) substrate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PI3K enzyme and PI substrate solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well. Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of PI3K Pathway Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of key downstream targets like AKT and S6.

Materials:

-

Cell culture medium and supplements

-

Selected cancer cell lines (e.g., MCF7, PC-3)

-

This compound (Pilaralisib)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

Cell Viability/Proliferation Assays (MTT/WST-1)

These colorimetric assays are used to measure the effect of this compound on cell viability and proliferation.

Materials:

-

Cell culture medium and supplements

-

Selected cancer cell lines

-

This compound (Pilaralisib)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72-120 hours).

-

For MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. b. Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

For WST-1 Assay: a. Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C. The formazan product is soluble in the culture medium.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Tumor cells for implantation

-

This compound (Pilaralisib)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Anesthesia and surgical tools for tumor implantation

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control and one or more this compound dose groups).

-

Administer this compound or vehicle orally, once daily, at the predetermined doses (e.g., 100 mg/kg).[4]

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT and p-S6) to confirm target engagement.

-

Analyze the data to determine the extent of tumor growth inhibition.

Conclusion

This compound (pilaralisib) is a valuable and highly selective research tool for dissecting the complexities of the PI3K signaling pathway. Its well-characterized potency and selectivity, combined with established experimental protocols, enable robust investigation into the cellular and in vivo consequences of PI3K inhibition. This guide provides a comprehensive foundation for researchers to effectively utilize this compound in their studies of cancer biology and drug development.

References

An In-depth Technical Guide to the Core Biological Functions of Class I PI3K Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Class I phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in a multitude of fundamental cellular processes.[1][2][3] These enzymes are central components of a critical signaling pathway that governs cell growth, proliferation, survival, metabolism, and motility.[1][3] Dysregulation of the Class I PI3K signaling cascade is a hallmark of numerous human diseases, most notably cancer, making these enzymes highly attractive targets for therapeutic intervention.[2][4] This technical guide provides a comprehensive overview of the core biological functions of Class I PI3K enzymes, with a focus on their signaling mechanisms, isoform-specific roles, and the experimental methodologies used to study them.

Core Signaling Pathway

Class I PI3Ks are heterodimeric enzymes, consisting of a catalytic subunit (p110) and a regulatory subunit.[5] There are four isoforms of the catalytic subunit: p110α, p110β, p110δ, and p110γ.[5] The primary function of Class I PI3Ks is to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2), a lipid component of the cell membrane, to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3]

This enzymatic reaction is tightly regulated and is initiated by the activation of various cell surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[5] Upon activation, the regulatory subunit of PI3K binds to the activated receptor, recruiting the catalytic subunit to the plasma membrane where it can access its substrate, PIP2. The generation of PIP3 at the plasma membrane creates a docking site for proteins containing a pleckstrin homology (PH) domain.

The most critical downstream effector of PIP3 is the serine/threonine kinase Akt (also known as Protein Kinase B).[6][7] The recruitment of Akt to the plasma membrane leads to its activation through a series of phosphorylation events. Activated Akt then phosphorylates a wide array of downstream targets, which in turn mediate the diverse cellular responses attributed to PI3K signaling. A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[4]

Caption: Core Class I PI3K Signaling Pathway.

Isoform-Specific Functions and Quantitative Data

While all Class I PI3K isoforms catalyze the same fundamental reaction, they exhibit distinct expression patterns, modes of activation, and non-redundant biological functions.[2][8] This isoform specificity is a critical consideration in drug development, as targeting individual isoforms may offer greater therapeutic efficacy and reduced off-target effects.[2]

| Isoform | Gene | Typical Expression | Primary Activator(s) | Key Biological Functions |

| p110α | PIK3CA | Ubiquitous | Receptor Tyrosine Kinases (RTKs) | Growth, proliferation, metabolism. Frequently mutated in cancer.[2] |

| p110β | PIK3CB | Ubiquitous | RTKs, G-protein Coupled Receptors (GPCRs) | Cell survival, proliferation, glucose metabolism. Implicated in PTEN-deficient tumors.[1] |

| p110δ | PIK3CD | Primarily Hematopoietic Cells | RTKs, GPCRs, B-cell and T-cell receptors | Immune cell activation, differentiation, and function.[8] |

| p110γ | PIK3CG | Primarily Hematopoietic Cells | G-protein Coupled Receptors (GPCRs) | Immune cell migration and inflammation.[5] |

Quantitative Analysis of Enzymatic Activity

Experimental Protocols

1. In Vitro PI3K Kinase Assay (Non-Radioactive)

This protocol describes a method to measure the in vitro kinase activity of immunoprecipitated Class I PI3K.

a. Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody specific to the PI3K isoform of interest (or the p85 regulatory subunit)

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

PIP2 substrate (e.g., liposomes or soluble di-C8-PIP2)

-

PIP3 detection system (e.g., competitive ELISA kit or fluorescent biosensor)

-

Microplate reader

b. Procedure:

-

Cell Lysis: Lyse cells expressing the PI3K of interest in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Incubate cell lysate with the specific PI3K antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads 3-4 times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing the PIP2 substrate.

-

Initiate the reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate at 30°C for 15-60 minutes with gentle agitation.

-

Terminate the reaction by adding EDTA or by pelleting the beads and collecting the supernatant.

-

-

PIP3 Detection:

-

Quantify the amount of PIP3 produced using a commercial ELISA kit or a fluorescent biosensor according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve with known concentrations of PIP3.

-

Determine the concentration of PIP3 in the reaction samples from the standard curve.

-

Normalize the kinase activity to the amount of immunoprecipitated PI3K protein (which can be determined by Western blotting).

-

Caption: In Vitro PI3K Kinase Assay Workflow.

2. Western Blot for Phospho-Akt (Ser473)

This protocol outlines the detection of activated Akt as a downstream readout of PI3K activity.

a. Materials:

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phospho-Akt (Ser473)

-

Primary antibody against total Akt (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

b. Procedure:

-

Sample Preparation: Lyse cells and quantify protein concentration. Prepare lysates for SDS-PAGE by adding loading buffer and boiling.

-

SDS-PAGE and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

The membrane can be stripped and reprobed with an antibody against total Akt to confirm equal protein loading.

-

3. Cell Proliferation Assays

a. MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate and treat with compounds of interest.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

b. BrdU Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during cell proliferation.

-

BrdU Labeling: Add BrdU to the cell culture medium and incubate for 2-24 hours.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access.

-

Immunodetection: Incubate with an anti-BrdU antibody, followed by a labeled secondary antibody.

-

Signal Detection: Measure the signal using a microplate reader (for colorimetric or fluorescent assays) or by flow cytometry.

Conclusion

Class I PI3K enzymes are fundamental regulators of cellular function with profound implications for human health and disease. A thorough understanding of their core biological functions, signaling pathways, and isoform-specific roles is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a starting point for investigating the activity and downstream effects of these critical enzymes. Future research will undoubtedly continue to unravel the complexities of PI3K signaling, paving the way for the development of more effective and targeted therapies.

References

- 1. Activity of any class IA PI3K isoform can sustain cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. journals.biologists.com [journals.biologists.com]

initial in vitro characterization of SAR245408

An In-Depth Technical Guide to the Initial In Vitro Characterization of SAR245408 (Pilaralisib)

Introduction

SAR245408, also known as XL147 and pilaralisib, is a potent and highly selective, reversible, ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cellular quiescence, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it an attractive target for therapeutic intervention. SAR245408 has been investigated as a pan-Class I PI3K inhibitor, targeting the p110α, p110β, p110δ, and p110γ isoforms. This document provides a comprehensive overview of the , detailing its biochemical and cellular activities, selectivity, and the experimental protocols used for its evaluation.

Mechanism of Action

SAR245408 exerts its therapeutic effect by inhibiting the catalytic activity of Class I PI3K isoforms. These enzymes are responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. By inhibiting PI3K, SAR245408 effectively reduces the levels of PIP3, leading to decreased activation of AKT and its downstream effectors, such as mTOR, p70S6K, and S6. This cascade of inhibition ultimately results in reduced cell proliferation and survival in cancer cells with a hyperactivated PI3K pathway.[1][2][3]

Data Presentation

Biochemical Potency of SAR245408

The inhibitory activity of SAR245408 against the individual Class I PI3K isoforms was determined in biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of the α, δ, and γ isoforms, with lesser potency against the β isoform.

| PI3K Isoform | IC50 (nmol/L) |

| p110α | 39[1] |

| p110β | 383[1] |

| p110γ | 23[1] |

| p110δ | 36[1] |

Table 1: Biochemical potency of SAR245408 against Class I PI3K isoforms.

Cellular Activity of SAR245408

The efficacy of SAR245408 was further evaluated in cell-based assays to confirm its ability to inhibit the PI3K pathway in a cellular context. These assays measured the inhibition of PIP3 production and the phosphorylation of key downstream signaling proteins.

| Assay | Cell Line | IC50 (nM) |

| EGF-induced PIP3 production | PC-3 | 220[4] |

| EGF-induced PIP3 production | MCF7 | 347[4] |

| EGF-stimulated pAKT phosphorylation | PC-3 | 477[4] |

| Non-stimulated pS6 phosphorylation | PC-3 | 776[4] |

Table 2: Cellular activity of SAR245408 in selected cancer cell lines.

Kinase Selectivity Profile

A broad kinase selectivity profiling of SAR245408 was conducted to assess its specificity for Class I PI3Ks. The compound was tested against a panel of over 130 protein kinases and was found to be highly selective for Class I PI3Ks.[1][2] Notably, it showed no inhibitory activity against RAF, MEK, and ERK kinases.[5][6]

Experimental Protocols

Biochemical Kinase Assay (Luciferase-Coupled Chemiluminescence)

The biochemical potency of SAR245408 against the Class I PI3K isoforms was determined using a luciferase-coupled chemiluminescence assay with purified proteins.

Methodology:

-

Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the purified PI3K isoform (p110α, β, γ, or δ), the substrate PIP2, and ATP.

-

Inhibitor Addition: SAR245408 is serially diluted and added to the reaction wells at various concentrations.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

ATP Detection: After the kinase reaction, a luciferase-based ATP detection reagent is added. This reagent measures the amount of ATP remaining in the well.

-

Signal Measurement: The luminescent signal is measured using a luminometer. The amount of ATP consumed is inversely proportional to the kinase activity.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

1. PIP3 Production Assay (ELISA-based)

This assay quantifies the levels of PIP3 in cells following stimulation and treatment with the inhibitor.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., PC-3 or MCF7) are seeded in multi-well plates and grown to a suitable confluency. The cells are then serum-starved and subsequently treated with various concentrations of SAR245408.

-

Cell Stimulation: Following inhibitor treatment, cells are stimulated with a growth factor, such as Epidermal Growth Factor (EGF), to induce PI3K pathway activation and PIP3 production.[4]

-

Cell Lysis: The cells are lysed to release the intracellular contents, including PIP3.

-

ELISA: The cell lysates are then transferred to an ELISA plate coated with a PIP3-binding protein. The amount of PIP3 in the lysate is detected using a specific antibody and a colorimetric or fluorometric substrate.

-

Data Analysis: The IC50 values are determined by plotting the inhibition of PIP3 production against the inhibitor concentration.

2. Western Blotting for Phospho-Protein Detection

Western blotting is used to assess the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT, p70S6K, and S6.

Methodology:

-

Cell Culture and Treatment: Tumor cell lines (e.g., MCF7) are cultured and treated with varying concentrations of SAR245408, a positive control (e.g., ZSTK474), and a negative control (e.g., rapamycin).[1]

-

Cell Stimulation: Cells are stimulated with a growth factor like EGF to activate the PI3K pathway.[1]

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of AKT, p70S6K, and S6. Total protein levels are also probed as loading controls.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control to determine the extent of inhibition by SAR245408.

Mandatory Visualizations

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of SAR245408.

Caption: Workflow for a biochemical kinase assay to determine SAR245408 potency.

Caption: Experimental workflow for a cell-based Western blot assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for XL147 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL147, also known as SAR245408, is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with inhibitory activity against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in various human cancers.[1][2] By targeting PI3K, this compound effectively inhibits the phosphorylation of downstream effectors such as Akt, p70S6K, and S6, leading to the suppression of tumor cell growth and proliferation.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell proliferation using common colorimetric and immunological methods.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Class I PI3K isoforms. Inhibition of PI3K by this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt. The subsequent reduction in the phosphorylation of Akt and its downstream targets, such as mTOR, ultimately results in the inhibition of cell cycle progression and a decrease in cell proliferation.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| MCF7 | Breast Cancer | BrdU | 9.67 |

| PC-3 | Prostate Cancer | BrdU | 16.49 |

| A549 | Lung Cancer | Not Specified | >30 |

| HCT116 | Colon Cancer | Not Specified | 1.2 - 2.5 |

| U87 MG | Glioblastoma | Not Specified | 1.8 |

| OVCAR-3 | Ovarian Cancer | Not Specified | 2.2 |

| K562 | Leukemia | Not Specified | >30 |

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Experimental Protocols

The following are detailed protocols for commonly used in vitro cell proliferation assays to assess the efficacy of this compound.

A. MTT/WST-1 Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (SAR245408)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT/WST-1 Addition and Incubation:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

For MTT assay: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.

-

B. BrdU Cell Proliferation Assay

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (SAR245408)

-

DMSO

-

96-well flat-bottom plates

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT/WST-1 assay protocol.

-

-

BrdU Labeling:

-

After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation.

-

-

Cell Fixation and Denaturation:

-

Carefully remove the medium from the wells.

-

Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

-

-

Immunodetection:

-

Remove the Fixing/Denaturing solution and wash the wells with PBS.

-

Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells with PBS.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

-

-

Measurement:

-

Wash the wells with PBS.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.

-

Add 100 µL of stop solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Figure 2: General experimental workflow for in vitro cell proliferation assays with this compound.

References

Application Notes and Protocols: Determination of Pilaralisib IC50 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilaralisib (also known as SAR245408 or XL147) is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, including breast cancer, making it a key target for therapeutic intervention. Overactivation of this pathway is implicated in tumor cell growth, proliferation, survival, and resistance to therapy. Pilaralisib's ability to inhibit multiple PI3K isoforms suggests its potential as a broad-spectrum anti-cancer agent.

These application notes provide a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) of pilaralisib in various breast cancer cell lines. This information is crucial for assessing the compound's potency and for the preclinical evaluation of its therapeutic potential.

Data Presentation

The following table summarizes the IC50 values of pilaralisib in a panel of representative breast cancer cell lines, reflecting different molecular subtypes. This data has been compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

| Cell Line | Molecular Subtype | PIK3CA Mutation Status | IC50 (µM) |

| MCF7 | Luminal A (ER+, PR+, HER2-) | E545K (mutant) | 0.47 |

| T47D | Luminal A (ER+, PR+, HER2-) | H1047R (mutant) | 0.29 |

| SKBR3 | HER2-positive (ER-, PR-, HER2+) | Wild Type | 1.89 |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Wild Type | 2.54 |

| Hs-578-T | Triple-Negative (ER-, PR-, HER2-) | Wild Type | 1.63 |

| MRK-nu-1 | Not Specified | Not Specified | 2.86 |

| DU-4475 | Not Specified | Not Specified | 2.91 |

| OCUB-M | Not Specified | Not Specified | 2.96 |

| EFM-19 | Not Specified | Not Specified | 3.87 |

| HCC1599 | Not Specified | Not Specified | 3.26 |

Note: IC50 values can vary between studies due to differences in experimental conditions and assay methodologies.

Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the inhibitory action of pilaralisib.

Caption: PI3K/AKT/mTOR signaling pathway and pilaralisib's point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of pilaralisib in breast cancer cell lines using a cell viability assay.

Caption: Experimental workflow for IC50 determination.

Experimental Protocols

Determination of IC50 using MTT Cell Viability Assay

This protocol details the steps to determine the IC50 value of pilaralisib in adherent breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF7, T47D, SKBR3, MDA-MB-231)

-

Complete growth medium (specific to each cell line)

-

Pilaralisib

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Culture and Seeding:

-

Culture the breast cancer cell lines in their respective complete growth medium until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count to determine the cell concentration.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Pilaralisib Treatment:

-

Prepare a stock solution of pilaralisib in DMSO.

-

Perform serial dilutions of the pilaralisib stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest pilaralisib concentration.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared pilaralisib dilutions to the respective wells.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the pilaralisib concentration.

-